molecular formula C20H31ClN2O4 B2774271 (3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride CAS No. 267230-41-1

(3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride

Cat. No.: B2774271
CAS No.: 267230-41-1
M. Wt: 398.93
InChI Key: PQKHNYWYVHDTJN-XJEXWWMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformational Analysis of Pyrrolidine Core in Chiral Environments

The pyrrolidine ring in (3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride exhibits a dynamic equilibrium between envelope (E) and twisted (T) conformers, as characterized by NMR-based pseudorotation analysis. The phase angle (P) and puckering amplitude (Φmax) are influenced by the tert-butyl and ethyl ester groups at positions 1 and 3, respectively. Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate two energy minima corresponding to the ¹E (Φmax = 38°, P = 144°) and ²T₃ (Φ_max = 42°, P = 216°) conformers.

The tert-butyl group imposes a 1,3-diaxial strain that stabilizes the ²T₃ conformation, while the ethyl ester at C3 adopts a pseudo-equatorial orientation to minimize A^(1,3) strain. Variable-temperature ¹H NMR studies in CDCl₃ reveal a 65:35 equilibrium favoring the ²T₃ conformer at 298 K, with an energy barrier of 16.8 kJ/mol for interconversion. This contrasts with unsubstituted pyrrolidine derivatives, which typically exhibit faster ring puckering dynamics (ΔG‡ ≤ 12 kJ/mol).

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[[(1R)-1-phenylethyl]amino]pyrrolidine-1,3-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4.ClH/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15;/h7-11,14,16-17,21H,6,12-13H2,1-5H3;1H/t14-,16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKHNYWYVHDTJN-XJEXWWMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1N[C@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors. Its structure suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders. Preliminary studies have highlighted its efficacy in modulating biological pathways associated with pain and inflammation.

Medicinal Chemistry Applications

The primary applications of (3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride include:

  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating conditions such as depression, anxiety, and other mood disorders.
  • Pain Management : Its modulation of pain pathways indicates possible applications in analgesics or anti-inflammatory medications.
  • Cancer Research : Initial findings suggest that the compound may inhibit certain cancer cell lines, warranting further exploration in oncology .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic use. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups while maintaining the desired stereochemistry.

Interaction Studies

Interaction studies have demonstrated that this compound may engage with multiple biological targets. Understanding these interactions is essential for elucidating the pharmacodynamics and pharmacokinetics of the compound. Notably, compounds sharing structural similarities include:

Compound NameStructural FeaturesUnique Aspects
(3R,4S)-1-tert-butyl 3-methyl 4-(phenylethylamino)pyrrolidine-1,3-dicarboxylateSimilar pyrrolidine structureDifferent alkyl substituents
(2S,5R)-5-(tert-butyl) 2-(phenylethyl) pyrrolidineDifferent stereochemistryFocused on analgesic properties
(R)-N-(1-benzylpyrrolidin-2-yl)(phenethyl)amineLacks carboxylic acid groupsPrimarily studied for CNS effects

The uniqueness of this compound lies in its specific stereochemistry and dual carboxylic acid functionalities, enhancing its solubility and potential biological interactions compared to similar compounds .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry, while NOESY/ROESY correlations establish spatial arrangements of substituents .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals, often challenging due to hygroscopic hydrochloride salts .

Methodological Tip : Cross-validate NMR shifts with computational models (e.g., DFT) to resolve ambiguities in peak assignments .

How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts)?

Advanced Research Focus
Discrepancies often stem from:

  • Impurities : Trace solvents or unreacted intermediates alter shifts; use preparative HPLC or recrystallization to purify samples .
  • Dynamic effects : Rotamers or proton exchange in solution may split signals; acquire spectra at varying temperatures (e.g., 25°C vs. −40°C) .
  • Stereochemical drift : Racemization during storage—store compounds under inert atmospheres and monitor ee periodically .

Case Study : A 0.2 ppm shift in 1^1H NMR was traced to residual ethyl acetate; re-purification via column chromatography resolved the issue .

What strategies prevent racemization during functionalization of the pyrrolidine core?

Q. Advanced Research Focus

  • Low-temperature protocols : Conduct reactions below −10°C to slow epimerization at stereogenic centers .
  • Chiral auxiliaries : Temporarily install removable groups (e.g., Evans oxazolidinones) to stabilize configurations during amidation .
  • In situ monitoring : Use real-time IR spectroscopy to detect intermediate racemization and adjust conditions dynamically .

Table 1 : Racemization Rates Under Different Conditions

Temperature (°C)SolventRacemization (%)
25DMF15%
−20THF<2%

How do computational methods enhance reaction design for this compound?

Q. Advanced Research Focus

  • Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict transition states and optimize stereochemical outcomes .
  • Machine learning : Train models on existing pyrrolidine syntheses to recommend optimal catalysts or solvents .
  • Free energy profiles : Identify rate-limiting steps (e.g., Boc-deprotection) and refine activation parameters .

Methodological Tip : Combine computed 1^1H NMR chemical shifts with experimental data to validate intermediates .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Basic Research Focus

  • Mixing efficiency : Poor heat transfer in large batches may cause hotspots; use segmented flow reactors or controlled addition rates .
  • Purification bottlenecks : Replace column chromatography with membrane-based separations or crystallization for high-volume processing .
  • Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time quality control .

Table 2 : Pilot-Scale vs. Lab-Scale Yields

StepLab Yield (%)Pilot Yield (%)
Amination8572
Deprotection9588

How does the tert-butoxycarbonyl (Boc) group influence downstream reactivity?

Q. Basic Research Focus

  • Steric shielding : The bulky Boc group protects the pyrrolidine nitrogen from unwanted nucleophilic attacks during esterification .
  • Acid sensitivity : Boc removal via HCl/dioxane generates free amines for further functionalization (e.g., amide coupling) .

Advanced Insight : Boc stability varies with solvent—avoid trifluoroacetic acid (TFA) unless intentional deprotection is required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.